2-(4-Bromo-3-methoxyphenyl)oxazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
176961-36-7 |
|---|---|
Molecular Formula |
C10H8BrNO2 |
Molecular Weight |
254.08 g/mol |
IUPAC Name |
2-(4-bromo-3-methoxyphenyl)-1,3-oxazole |
InChI |
InChI=1S/C10H8BrNO2/c1-13-9-6-7(2-3-8(9)11)10-12-4-5-14-10/h2-6H,1H3 |
InChI Key |
HREWWWKQKAZBNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC=CO2)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 4 Bromo 3 Methoxyphenyl Oxazole and Its Structural Analogs
Established Reaction Pathways for the Oxazole (B20620) Nucleus Formation
The formation of the oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, can be achieved through a variety of robust synthetic methods. These are broadly categorized into cyclization and condensation-dehydration reactions, each offering unique advantages in terms of substrate scope and reaction conditions.
Ring-Closing Cyclization Approaches
Ring-closing cyclization reactions are a cornerstone of oxazole synthesis, typically involving the formation of a key C-O or C-N bond in an intramolecular fashion from a pre-assembled acyclic precursor.
One of the most classic methods is the Robinson-Gabriel synthesis , which involves the cyclodehydration of 2-acylamino ketones using strong acids like sulfuric acid or phosphorus pentachloride. synarchive.comwikipedia.org The mechanism proceeds through the protonation of the keto-carbonyl group, followed by nucleophilic attack from the amide oxygen to form a five-membered oxazoline (B21484) intermediate, which then dehydrates to the aromatic oxazole. synarchive.comacs.org Isotopic labeling studies have confirmed that the amide oxygen is incorporated into the oxazole ring, while the ketone oxygen is eliminated. acs.org
Modern variations of this approach offer milder conditions. For instance, the Wipf cyclodehydration utilizes triphenylphosphine (B44618) and iodine to effect the cyclization of β-keto amides, a method that is particularly useful in the synthesis of oxazoles from amino acid derivatives. wikipedia.org Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), are also employed to mediate the intramolecular oxidative cyclization of substrates like enamides and N-propargylamides to form the oxazole core. researchgate.net
A summary of prominent ring-closing cyclization methods is presented below.
| Synthesis Name/Type | Key Precursor(s) | Typical Reagents/Catalysts | Description |
| Robinson-Gabriel Synthesis | 2-Acylamino ketone | H₂SO₄, PCl₅, POCl₃ | Intramolecular cyclodehydration of the precursor. synarchive.comwikipedia.orgcutm.ac.in |
| Wipf Cyclodehydration | β-Keto amide | PPh₃, I₂, Et₃N | A milder alternative to the classic Robinson-Gabriel method. wikipedia.org |
| Oxidative Cyclization | Enamides, N-propargylamides | PhI(OAc)₂, Metal catalysts (e.g., Cu, Ag) | An oxidative process forming the heterocyclic ring via C-H or C-O bond formation. researchgate.net |
Condensation-Dehydration Reactions
Condensation-dehydration pathways construct the oxazole ring by bringing together two or more separate fragments in a single or multi-step sequence.
The Bredereck reaction provides a straightforward route to 2,4-disubstituted oxazoles through the condensation of α-haloketones with primary amides. ijpsonline.comresearchgate.net This method is valued for its operational simplicity and efficiency. ijpsonline.com
Another fundamental method is the Fischer oxazole synthesis , which creates 2,5-disubstituted oxazoles from the reaction of an aldehyde with a cyanohydrin in the presence of anhydrous hydrogen chloride. cutm.ac.inwikipedia.org The reaction proceeds via an iminochloride intermediate, which reacts with the aldehyde and subsequently cyclizes and dehydrates to furnish the oxazole. wikipedia.org
For the synthesis of 5-substituted oxazoles, the Van Leusen oxazole synthesis is particularly powerful. It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org The mechanism involves the deprotonation of TosMIC, its addition to the aldehyde, and a subsequent intramolecular cyclization to an oxazoline intermediate. Elimination of the toluenesulfonyl group then yields the aromatic oxazole. wikipedia.orgnih.gov
These condensation strategies are summarized in the following table.
| Synthesis Name | Key Precursors | Typical Reagents/Catalysts | Substitution Pattern |
| Bredereck Reaction | α-Haloketone, Primary amide | Heat | 2,4-Disubstituted |
| Fischer Synthesis | Aldehyde, Cyanohydrin | Anhydrous HCl, Ether | 2,5-Disubstituted wikipedia.orgijpsonline.com |
| Van Leusen Synthesis | Aldehyde, TosMIC | Base (e.g., K₂CO₃) | 5-Substituted ijpsonline.comorganic-chemistry.org |
Strategies for the Synthesis of 2-(4-Bromo-3-methoxyphenyl)oxazole
The synthesis of the specific target molecule, this compound, can be approached by applying the general methodologies to specifically tailored precursor fragments.
Synthesis of Precursor Fragments and Stereoselective Transformations
The primary precursor required for the 2-aryl portion of the target molecule is derived from 4-bromo-3-methoxybenzaldehyde (B1280885) or its corresponding carboxylic acid or amide. 4-Bromo-3-methoxybenzaldehyde is a known compound, appearing as a white to light yellow solid. It can be prepared via the bromination of 3-methoxybenzaldehyde (B106831) or through a multi-step sequence starting from materials like p-nitrochlorobenzene, which involves bromination, etherification, and reduction, followed by conversion to the aldehyde. google.com
The key precursor fragments for the synthesis of this compound are:
4-Bromo-3-methoxybenzaldehyde : For use in methods like the Van Leusen or Fischer synthesis. nih.gov
4-Bromo-3-methoxybenzamide : For use in the Bredereck reaction. This can be synthesized from 4-bromo-3-methoxybenzoic acid via standard amidation procedures. nih.gov
As the target molecule is achiral, stereoselective transformations are not required for its direct synthesis. However, should chiral analogs be desired, the use of chiral precursors or catalysts in the aforementioned synthetic routes would be necessary.
Efficient Formation of the this compound Core
With the necessary precursors in hand, the oxazole core can be constructed. Two plausible and efficient routes are outlined below:
Via the Bredereck Reaction : This approach involves the condensation of 4-bromo-3-methoxybenzamide with an α-haloketone such as bromoacetaldehyde (B98955) or chloroacetaldehyde. The reaction is typically carried out by heating the two components, often without a solvent, to drive the condensation and cyclization, yielding the target this compound.
Via the Van Leusen Synthesis : This one-pot reaction would utilize 4-bromo-3-methoxybenzaldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate in a solvent such as methanol (B129727). This method directly installs the 2-(4-bromo-3-methoxyphenyl) substituent at the 2-position of the oxazole ring, with the C4 and C5 positions of the oxazole remaining unsubstituted. This is a highly effective method for producing 2-aryl-oxazoles.
| Proposed Route | Precursor 1 | Precursor 2 | Key Reagents | Product |
| Bredereck-type | 4-Bromo-3-methoxybenzamide | α-Haloacetaldehyde | Heat | This compound |
| Van Leusen | 4-Bromo-3-methoxybenzaldehyde | TosMIC | K₂CO₃, MeOH | This compound |
Post-Cyclization Functionalization and Derivatization
Once the this compound core is synthesized, the aryl bromide functionality serves as a versatile handle for further derivatization, most notably through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is an exceptionally powerful tool for this purpose. libretexts.org Reacting this compound with a wide array of aryl or vinyl boronic acids (or their esters) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base allows for the introduction of diverse substituents at the C4 position of the phenyl ring. nih.govresearchgate.net This strategy enables access to a vast chemical space of complex biaryl and styrenyl oxazole analogs. nih.gov
Additionally, functionalization could potentially occur on the oxazole ring itself. Electrophilic substitution on the oxazole ring, such as bromination, typically occurs at the C5 position if it is unsubstituted. pharmaguideline.com However, the Suzuki coupling of the pre-existing bromo-substituent on the phenyl ring is a more direct and widely applicable strategy for creating analogs of this specific compound.
Kinetic and Thermodynamic Aspects of this compound Synthesis
Detailed kinetic and thermodynamic studies specifically for the synthesis of this compound are not extensively documented in publicly available literature. However, general principles governing oxazole ring formation and reactivity can be extrapolated from studies on the core oxazole structure and its derivatives.
The oxazole ring possesses a distinct aromatic character due to the resonance of its canonical structures. nih.gov This aromaticity contributes to the thermodynamic stability of the final product, which is a driving force for the cyclization and dehydration/elimination steps common to most oxazole syntheses.
Kinetic Factors: From a kinetic standpoint, the energy barrier for the key cyclization step is a critical parameter. Computational studies on related heterocyclic systems and general oxidation reactions of oxazole provide insight. For example, the oxidation reaction of the oxazole ring initiated by hydroxyl radicals proceeds rapidly, with OH addition to the carbon atoms being kinetically favored over hydrogen abstraction. rsc.org Studies on the photo-oxidation of oxazole derivatives have investigated the reaction rates, showing that the primary pathway is a [4+2]-cycloaddition of singlet oxygen. nih.gov The rate of this reaction is influenced by the electronic effects of substituents on the ring. nih.gov For the synthesis of this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing bromo group would be expected to influence the electron density of the precursor aldehyde, thereby affecting the rate of nucleophilic attack and subsequent cyclization.
The table below summarizes theoretical kinetic data for the reaction of the parent oxazole ring with singlet oxygen, illustrating how kinetic parameters can be determined for such systems.
| Reaction Pathway | Enthalpy Barrier (kJ/mol) | Pseudo-first-order Rate Constant (M⁻¹s⁻¹) |
| [4+2]-cycloaddition to unsubstituted oxazole | 51-57 | 0.94 x 10⁶ |
| [4+2]-cycloaddition to 4-methyl-2,5-diphenyloxazole | Not specified | 1.14 x 10⁶ |
| Data derived from computational studies on oxazole photo-oxidation. nih.govnih.gov |
These general principles suggest that the synthesis of this compound would be thermodynamically favorable, with the kinetics being influenced by reaction conditions (temperature, catalyst) and the electronic nature of the substituted phenyl ring.
Contemporary Approaches: Sustainable Synthesis and Catalytic Methods for Oxazole Derivativesnih.gov
Modern synthetic chemistry emphasizes sustainability, efficiency, and atom economy. In the context of oxazole synthesis, this has led to the development of advanced catalytic systems and the use of green chemistry techniques like microwave irradiation and flow synthesis. ijpsonline.comijpsonline.com
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in heterocycle formation. researchgate.net For oxazole synthesis, particularly using the van Leusen methodology, microwave irradiation can dramatically reduce reaction times from hours to minutes. nih.govacs.org A one-pot reaction between a substituted aryl aldehyde (like 4-bromo-3-methoxybenzaldehyde) and TosMIC can be performed in an environmentally benign solvent such as isopropanol, often yielding the desired 5-substituted oxazole in high yields. nih.govacs.org The ability to achieve gram-scale synthesis in minutes highlights the efficiency and scalability of this approach. nih.govacs.org
Catalytic Methods: Various metal-based catalysts have been employed to facilitate oxazole synthesis with greater efficiency and under milder conditions.
Copper Catalysis: Copper(I) iodide (CuI) has been used to catalyze the direct alkenylation of oxazoles. amazonaws.com Furthermore, heterogeneous catalysts like Cu(II)-SBA-15 have been developed for the green synthesis of related 2-aryl benzoxazoles, offering high conversion rates, easy catalyst separation, and recyclability.
Palladium and Nickel Catalysis: Palladium and copper co-catalysis enables the direct C-H arylation of oxazoles, providing a route to complex disubstituted products. ijpsonline.com Nickel catalysts have been utilized in one-pot Suzuki-Miyaura coupling reactions to produce 2,4,5-trisubstituted oxazoles. tandfonline.com
Silver and Gold Catalysis: Silver-catalyzed oxidative decarboxylation-cyclization reactions have been reported. researchgate.net Gold catalysts have also been explored for their ability to promote the cyclization of propargylamides to form oxazoles.
The following table compares different sustainable and catalytic approaches for the synthesis of oxazole derivatives, analogous to the target compound.
| Method | Catalyst / Conditions | Key Advantages | Typical Yields | Reference |
| Microwave-Assisted van Leusen | K₃PO₄, Isopropanol, 65°C, 8 min | Rapid reaction, high yield, green solvent | 96% (for 5-phenyl oxazole) | nih.govacs.org |
| Flow Synthesis | Immobilized reagents/catalysts | Automated, scalable, high purity | Very good yields | durham.ac.ukacs.org |
| Copper-Catalyzed Cyclocondensation | Cu(II)-SBA-15 | Recyclable heterogeneous catalyst, green approach | 74-86% (for 2-aryl benzoxazoles) | |
| Organocatalysis (for Oxazolidinones) | Polystyrene-supported TBD, CO₂ | Halide-free, uses CO₂, continuous flow | Not specified | rsc.org |
Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and automation. nih.gov Fully automated flow reactors have been designed for the synthesis of 4,5-disubstituted oxazoles, allowing for rapid optimization of reaction parameters and production of gram quantities of material. durham.ac.ukacs.org This methodology often incorporates solid-supported reagents and scavengers to facilitate purification, making it a highly efficient and clean approach for generating libraries of compounds for medicinal chemistry. durham.ac.uk More recently, flow processes have been coupled with in-line extraction and chromatography for a fully integrated synthesis and purification platform. nih.gov
These contemporary methods represent the forefront of oxazole synthesis, providing efficient, scalable, and environmentally conscious pathways to compounds like this compound and its analogs.
Comprehensive Spectroscopic and Crystallographic Characterization of 2 4 Bromo 3 Methoxyphenyl Oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation of 2-(4-Bromo-3-methoxyphenyl)oxazole
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the precise molecular structure of organic compounds in solution. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, the exact arrangement and connectivity of atoms within this compound can be unequivocally established.
The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in the molecule. For this compound, the spectrum is expected to display distinct signals for the protons on the oxazole (B20620) ring, the substituted phenyl ring, and the methoxy (B1213986) group. The anticipated chemical shifts (δ) are influenced by the electronic effects of the bromine, methoxy, and oxazole substituents.
The protons on the oxazole ring, H-4' and H-5', typically appear as distinct singlets in the aromatic region. The three protons on the phenyl ring will present a characteristic splitting pattern. The proton ortho to the oxazole ring (H-2) is expected to appear as a doublet, coupled to H-6. The proton ortho to the bromine atom (H-5) will also be a doublet, coupled to H-6. Finally, H-6, being coupled to both H-2 and H-5, should appear as a doublet of doublets. The methoxy group (-OCH₃) will be visible as a sharp singlet in the upfield region.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5' (Oxazole) | ~7.20 | s | - |
| H-4' (Oxazole) | ~7.70 | s | - |
| H-2 (Phenyl) | ~7.85 | d | J ≈ 2.0 Hz |
| H-6 (Phenyl) | ~7.55 | dd | J ≈ 8.5, 2.0 Hz |
| H-5 (Phenyl) | ~7.75 | d | J ≈ 8.5 Hz |
| -OCH₃ | ~3.95 | s | - |
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their chemical environment (e.g., aromatic, aliphatic, carbonyl). A proton-decoupled ¹³C NMR spectrum for this compound is expected to show 10 unique carbon signals, corresponding to each carbon atom in the asymmetric structure. The chemical shifts are diagnostic for the type of carbon. The carbons of the oxazole ring typically resonate at lower fields, with C-2' being the most deshielded due to its position between two heteroatoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C-2' (Oxazole) | ~161.0 |
| C-5' (Oxazole) | ~123.5 |
| C-4' (Oxazole) | ~138.0 |
| C-1 (Phenyl) | ~126.0 |
| C-2 (Phenyl) | ~112.0 |
| C-3 (Phenyl) | ~156.5 |
| C-4 (Phenyl) | ~115.0 |
| C-5 (Phenyl) | ~133.0 |
| C-6 (Phenyl) | ~128.0 |
| -OCH₃ | ~56.5 |
To confirm the assignments made from 1D NMR and to piece together the complete molecular framework, 2D NMR experiments are indispensable. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show a crucial cross-peak between the phenyl protons H-5 and H-6, and another between H-6 and H-2, confirming their adjacent positions on the aromatic ring. No correlations would be seen for the singlet methoxy or oxazole protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). youtube.com An HSQC spectrum would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. For instance, it would show correlations between the methoxy protons (~3.95 ppm) and the methoxy carbon (~56.5 ppm), and between each aromatic proton and its respective carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful structure elucidation tools, as it reveals correlations between protons and carbons over two or three bonds. sdsu.edu This is critical for connecting the different fragments of the molecule. Key expected HMBC correlations for this compound include:
A correlation from the methoxy protons (-OCH₃) to the C-3 carbon of the phenyl ring, confirming the position of the methoxy group.
Correlations from the phenyl protons H-2 and H-6 to the C-2' carbon of the oxazole ring, which unambiguously establishes the connection point between the phenyl and oxazole rings.
Correlations from the oxazole proton H-4' to the oxazole carbons C-2' and C-5', confirming the ring structure.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis.rsc.org
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For this compound (C₁₀H₈BrNO₂), the theoretical exact mass can be calculated with high precision. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, would result in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, providing a clear signature for a monobrominated compound.
Calculated Exact Mass: 252.9789 g/mol for [C₁₀H₈⁷⁹BrNO₂]⁺
Calculated Exact Mass: 254.9769 g/mol for [C₁₀H₈⁸¹BrNO₂]⁺
Analysis of the fragmentation patterns can further support the proposed structure. Common fragmentation pathways might include the loss of a methoxy radical (•OCH₃), carbon monoxide (CO) from the oxazole ring, or cleavage of the bond between the two rings.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification.vensel.org
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. nih.gov The spectra arise from the vibrations (stretching, bending) of chemical bonds.
Key expected vibrational frequencies for this compound would include:
Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹.
Aliphatic C-H Stretch: From the methoxy group, appearing just below 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the oxazole and phenyl rings are expected in the 1610-1450 cm⁻¹ region.
C-O-C Asymmetric Stretch: The ether linkage of the methoxy group should produce a strong, characteristic band around 1250 cm⁻¹.
C-Br Stretch: This vibration would appear in the fingerprint region, typically between 600-500 cm⁻¹.
Table 3: Predicted IR and Raman Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique(s) |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch | 2980-2850 | IR, Raman |
| C=N Stretch (Oxazole) | ~1610 | IR, Raman |
| Aromatic C=C Stretch | 1600-1450 | IR, Raman |
| C-O-C Asymmetric Stretch | ~1250 | IR (Strong) |
| C-O-C Symmetric Stretch | ~1030 | IR |
| C-H In-plane Bending | 1300-1000 | IR |
| C-H Out-of-plane Bending | 900-675 | IR (Strong) |
| C-Br Stretch | 600-500 | IR, Raman (Strong) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions in conjugated systems. The chromophore of this compound consists of the phenyl ring conjugated with the oxazole ring. This extended π-system is expected to absorb UV light, leading to one or more strong absorption bands. The position of the maximum absorbance (λ_max) is characteristic of the chromophore. Based on similar phenyl-oxazole systems, the primary π → π* transition is expected to occur in the range of 280-320 nm. The specific substitution pattern and solvent polarity can cause shifts in this absorption maximum.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation of this compound
As of the latest available data, a single-crystal X-ray diffraction analysis for the specific compound this compound has not been reported in publicly accessible crystallographic databases. While crystallographic data for structurally related compounds containing bromo-methoxyphenyl and oxazole moieties exist, the precise solid-state conformation and crystal packing of the title compound remain undetermined.
Furthermore, crystallographic studies elucidate the nature of intermolecular forces, such as hydrogen bonding, halogen bonding, and π-π stacking interactions, which govern the packing of molecules in the crystal lattice. This information is crucial for understanding the material's physical properties.
Although specific experimental data for this compound is not available, analysis of closely related structures allows for informed speculation on its likely solid-state characteristics. For instance, studies on similar phenyl-oxazole systems have revealed a range of dihedral angles between the two rings, indicating that the degree of planarity can be influenced by the substitution pattern on the phenyl ring and the presence of other functional groups.
A future crystallographic study of this compound would be necessary to provide the definitive data required for a complete structural characterization. Such a study would yield a crystallographic information file (CIF), containing precise atomic coordinates and cell parameters.
Advanced Computational and Theoretical Investigations of 2 4 Bromo 3 Methoxyphenyl Oxazole
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic properties and reactivity of molecules. By calculating the electron density, DFT methods can accurately predict a range of molecular characteristics. For 2-(4-Bromo-3-methoxyphenyl)oxazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its fundamental chemical nature. irjweb.comresearchgate.net
Electronic Structure and Reactivity: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. irjweb.comresearchgate.net
For instance, in a study of a similar compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations determined the HOMO-LUMO energy gap to be a key factor in its kinetic stability. ajchem-a.com For this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing bromine atom are expected to significantly influence the electron distribution across the molecule and, consequently, its HOMO-LUMO energies.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. In the MEP of this compound, negative potential regions (typically colored red or yellow) would likely be concentrated around the electronegative oxygen and nitrogen atoms of the oxazole (B20620) ring, indicating these as probable sites for electrophilic attack. ajchem-a.com Positive potential regions (blue) would highlight areas prone to nucleophilic attack.
Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the reactivity of the molecule. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).
Table 1: Illustrative DFT-Calculated Reactivity Descriptors for a Substituted Oxazole Derivative
| Parameter | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron donating ability |
| LUMO Energy (ELUMO) | - | Electron accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron attracting power |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
This table is illustrative and shows the types of parameters obtained from DFT calculations for oxazole-like compounds.
Spectroscopic Properties: DFT calculations can also predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra. mdpi.com Theoretical vibrational frequencies can be calculated and then scaled to match experimental data, aiding in the assignment of complex spectra. researchgate.net For this compound, this would allow for the identification of characteristic vibrational modes associated with the oxazole ring, the C-Br bond, and the methoxy group. Similarly, calculating NMR chemical shifts (¹H and ¹³C) provides a theoretical spectrum that can be compared with experimental results to confirm the molecular structure. researchgate.net
Molecular Dynamics (MD) Simulations and Docking Studies for Ligand-Macromolecule Interaction Modeling
To explore the potential of this compound as a therapeutic agent, it is essential to understand how it interacts with biological macromolecules like proteins or nucleic acids. Molecular docking and molecular dynamics (MD) simulations are the primary computational techniques used for this purpose.
Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding pocket and scoring them based on a force field that approximates the binding free energy. For this compound, docking studies could be performed against various therapeutically relevant targets. For example, oxadiazole derivatives have been docked against the epidermal growth factor receptor (EGFR) tyrosine kinase, revealing key hydrogen bonding and hydrophobic interactions. nih.gov A similar approach for our target compound would identify the most probable binding pose and calculate a binding affinity score, providing a first assessment of its potential as an inhibitor.
Table 2: Illustrative Molecular Docking Results for a Heterocyclic Inhibitor
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Oxadiazole Derivative | EGFR Tyrosine Kinase | -7.89 | Gln767, Met769, Thr766 |
This table provides examples of data obtained from molecular docking studies on similar heterocyclic compounds. nih.govnih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the dynamic behavior of the system. For the this compound-protein complex, an MD simulation could reveal:
The stability of the binding pose predicted by docking.
The persistence of key interactions (e.g., hydrogen bonds).
Conformational changes in the protein or ligand upon binding.
These simulations provide a more realistic and dynamic picture of the molecular recognition process than static docking alone. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Predictive Profiling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of compounds based on their molecular structure. nih.govzsmu.edu.ua These models are built by finding a mathematical correlation between a set of calculated molecular descriptors and an experimentally determined property.
Model Development: To develop a QSAR model for a series of oxazole derivatives including this compound, one would need a dataset of compounds with measured biological activity (e.g., IC₅₀ values for enzyme inhibition). For each compound, a variety of molecular descriptors would be calculated, falling into categories such as:
Topological: Describing the connectivity of atoms.
Geometrical: Related to the 3D shape of the molecule.
Electronic: Pertaining to charge distribution and orbital energies.
Physicochemical: Such as logP (lipophilicity) and molar refractivity.
Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is generated that links the descriptors to the activity.
Predictive Profiling: Once a statistically robust and validated QSAR model is developed, it can be used to predict the activity of new, untested compounds like this compound. researchgate.netnih.gov This allows for the rapid screening of virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing. QSPR models are used similarly to predict properties like toxicity, solubility, or metabolic stability, which are crucial for drug development. zsmu.edu.ua For instance, a QSAR study on 1,2,4-triazole (B32235) derivatives successfully predicted their toxicity (LD₅₀), demonstrating the utility of these models in early-stage safety assessment. zsmu.edu.ua
Conformational Landscape Exploration and Energy Minimization Studies
The three-dimensional conformation of a molecule is intrinsically linked to its properties and biological activity. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt.
For this compound, the key degrees of freedom are the rotations around the single bonds connecting the phenyl ring to the oxazole ring and the methoxy group to the phenyl ring. Exploring the potential energy surface by systematically rotating these bonds allows for the identification of energy minima, corresponding to stable conformers, and energy barriers, which represent the energy required to transition between them.
A study on the closely related compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, used single-crystal X-ray diffraction to determine its solid-state conformation. researchgate.netvensel.org It was found that the dihedral angle between the 4-methoxyphenyl (B3050149) ring and the oxazole ring was approximately 14-15 degrees. researchgate.net This provides a strong indication of a likely low-energy conformation for this compound as well.
Energy minimization calculations, using methods like molecular mechanics or quantum mechanics, are used to find the geometry with the lowest potential energy for a given starting structure. These calculations are fundamental to all the computational methods described above, as they provide the optimized, low-energy structures that are used as inputs for DFT, docking, and QSAR descriptor calculations. Understanding the conformational preferences is crucial, as only specific conformations may be able to fit into a receptor's binding site and elicit a biological response.
Preclinical Biological and Pharmacological Research on 2 4 Bromo 3 Methoxyphenyl Oxazole
In Vitro Assessment of Biological Activities and Target Engagement
In vitro studies are crucial for the initial characterization of a compound's biological effects at the molecular and cellular levels. For 2-(4-Bromo-3-methoxyphenyl)oxazole and its analogs, these assessments have provided foundational knowledge of their potential therapeutic applications.
Enzymatic Inhibition and Activation Assays
Oxazole (B20620) derivatives have been investigated for their ability to inhibit various enzymes. mdpi.com For instance, certain diaryl oxazole-based compounds have been identified as potential agents for treating pancreatic cancer, while 2-anilino-5-aryloxazole derivatives are potent inhibitors of VEGFR2 kinase. mdpi.com The oxazole scaffold is known to interact with enzymes like histone deacetylase (HDAC), cyclooxygenase-2 (COX-2), and human epidermal growth factor receptor (EGFR) kinase through non-covalent interactions. mdpi.com Some trisubstituted oxazole derivatives have shown selective COX-2 inhibition. nih.gov Additionally, other oxazole-containing compounds have been identified as inhibitors of p38 alpha kinase. researchgate.net
Receptor Binding and Functional Assays
The oxazole core structure is capable of binding to various biological receptors. mdpi.com Research on a structurally related compound, 2-[2-[2-(5-bromo-2-methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole, identified it as a small molecule antagonist of the melanocortin 4 receptor (MC4R), which is involved in body weight regulation. nih.gov This indicates the potential for bromo-methoxyphenyl derivatives to interact with G-protein coupled receptors.
Cellular Assays for Modulating Specific Biological Pathways
Cellular assays have been instrumental in understanding the effects of oxazole derivatives on biological pathways such as cell proliferation, cell cycle, and apoptosis.
Antiproliferative Activity:
Novel 2,4,5-trisubstituted oxazole derivatives have been synthesized and evaluated for their antiproliferative activity. nih.gov Several compounds displayed significant activity in vitro, comparable to the positive control, 5-fluorouracil. nih.gov Benzoxazole (B165842) derivatives, a related class of compounds, have demonstrated potent activity against various cancer cell lines. mdpi.com The structure-activity relationship studies of these derivatives revealed that substitutions at specific positions on the phenyl and benzoxazole rings influence their antiproliferative effects. mdpi.com
Effects on C. elegans:
A compound, 5-(4'-Methoxyphenyl)-oxazole (MPO), which shares a methoxyphenyl-oxazole core, was found to inhibit the hatch and growth of Caenorhabditis elegans. nih.gov However, nineteen synthesized derivatives of MPO did not show the same effect, suggesting that the entire structure of MPO is crucial for its activity against C. elegans. nih.gov
Ex Vivo Studies on Tissue and Organ Preparations
Currently, there is no publicly available information on ex vivo studies conducted specifically on tissue and organ preparations with this compound.
Elucidation of Molecular Mechanisms of Action for this compound
The molecular mechanisms of action for oxazole derivatives are diverse. For anticancer applications, mechanisms such as DNA intercalation, enzyme inhibition, and disruption of cellular signaling pathways have been proposed for benzoxazole derivatives. mdpi.com Some are known to target VEGFR kinase and DNA topoisomerase, while others are potent inhibitors of PI3Kα. mdpi.com
Target Identification and Validation Strategies in Research Settings
The identification and validation of molecular targets are critical steps in drug discovery. For oxazole derivatives, this often involves a combination of computational and experimental approaches. In silico studies, for example, have been used to predict the binding of trisubstituted oxazoles to targets like aquaporin-4. nih.gov These computational predictions are then typically followed by in vitro experiments to confirm the inhibitory activity. nih.gov The synthesis and screening of a library of related compounds help in establishing structure-activity relationships, which further aids in validating the identified target. nih.govnih.gov
Structure Activity Relationship Sar and Rational Design of 2 4 Bromo 3 Methoxyphenyl Oxazole Analogs
Systematic Chemical Modifications of the Oxazole (B20620) Moiety
The oxazole ring, with its unique electronic and structural features, offers multiple sites for modification, each capable of profoundly influencing the biological activity of the parent compound. researchgate.net The substitution pattern on this heterocyclic core is a critical determinant of the molecule's interaction with biological targets. nih.gov
Systematic modifications at the C4 and C5 positions of the oxazole ring have been a key strategy in the exploration of analog libraries. The introduction of various substituents allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles. For instance, in the broader class of 2,4-disubstituted oxazoles, the nature of the group at the C4 position has been shown to be crucial for activity. nih.gov
While specific data on 2-(4-Bromo-3-methoxyphenyl)oxazole is limited, general SAR principles for oxazoles suggest that introducing small alkyl or aryl groups at C4 and C5 can impact the molecule's orientation within a target's binding pocket. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can also alter the reactivity and binding affinity of the entire molecule. thepharmajournal.com
Table 1: Illustrative Modifications of the Oxazole Moiety and Their Potential Impact on Biological Activity
| Modification Site | Substituent Type | Potential Impact on Biological Activity |
| C4-position | Small Alkyl Groups | May enhance lipophilicity and van der Waals interactions. |
| C4-position | Aromatic Rings | Could introduce π-π stacking interactions with the target. |
| C5-position | Halogens | Can modulate electronic properties and metabolic stability. |
| C5-position | Amino Groups | May introduce hydrogen bonding capabilities. |
Note: This table is illustrative and based on general principles of oxazole chemistry, as specific research on this compound analogs is not extensively documented.
Strategic Substitutions on the Bromo-methoxyphenyl Ring
The 2-(4-Bromo-3-methoxyphenyl) moiety serves as a crucial anchor for the molecule, and its substitution pattern plays a pivotal role in defining the compound's biological profile. The bromine atom and the methoxy (B1213986) group are key features that influence the molecule's electronic distribution, lipophilicity, and potential for specific interactions with biological targets. libretexts.org
Strategic modifications could involve altering the position of the bromine and methoxy groups, or replacing them with other functionalities to probe the chemical space around the phenyl ring. For example, moving the methoxy group to a different position could alter the molecule's conformation and its ability to fit into a binding site. Replacing the bromine with other halogens (e.g., chlorine or fluorine) or with small alkyl groups would systematically vary the steric and electronic properties. documentsdelivered.com
Table 2: Potential Strategic Substitutions on the Bromo-methoxyphenyl Ring and Their Rationale
| Modification | Rationale | Potential Effect |
| Varying Halogen at C4 | To probe the effect of halogen size and electronegativity. | Altered binding affinity and metabolic stability. |
| Shifting Methoxy Group | To explore different conformational preferences. | Changes in target engagement and selectivity. |
| Replacing Methoxy with Hydroxyl | To introduce a hydrogen bond donor. | Potentially new interactions with the biological target. |
| Introducing additional substituents | To explore unoccupied space in the binding pocket. | Increased potency and/or selectivity. |
Note: This table outlines potential research directions, as detailed SAR studies on this specific ring system are not widely published.
Conformational and Steric Influences on Biological Activity
The three-dimensional shape of a molecule is paramount to its biological function, as it dictates how well the molecule can fit into the binding site of a protein or enzyme. For this compound analogs, the relative orientation of the phenyl ring and the oxazole ring is a key conformational parameter.
The steric bulk of the substituents themselves is also a critical factor. A substituent that is too large may prevent the molecule from entering a narrow binding pocket, while a substituent that is too small may not be able to make productive van der Waals contacts. The interplay between conformational flexibility and steric hindrance is a delicate balance that medicinal chemists must consider when designing new analogs.
Development of Novel Scaffolds and Pharmacophore Derivations based on this compound
The this compound scaffold can serve as a starting point for the development of entirely new classes of therapeutic agents. By identifying the key pharmacophoric elements—the essential features of the molecule required for biological activity—researchers can design novel scaffolds that retain these features while possessing improved properties. tandfonline.com
A pharmacophore model for this class of compounds would likely include:
An aromatic ring system (the phenyl group).
A hydrogen bond acceptor (the nitrogen and/or oxygen atoms of the oxazole).
Specific hydrophobic and electronic features contributed by the bromo and methoxy substituents.
Based on this pharmacophore, novel scaffolds could be designed by replacing the oxazole ring with other five-membered heterocycles, such as thiazole (B1198619) or imidazole, to explore the impact of different heteroatom compositions. researchgate.net Similarly, the phenyl ring could be replaced by other aromatic or heteroaromatic systems to investigate different spatial arrangements and electronic properties. This process of "scaffold hopping" is a powerful strategy in drug discovery for identifying new chemical series with desirable biological activities and intellectual property potential. nih.gov The ultimate goal is to leverage the structural insights gained from the original scaffold to create new molecules with enhanced efficacy, selectivity, and drug-like properties. nih.gov
Sophisticated Analytical Methodologies for 2 4 Bromo 3 Methoxyphenyl Oxazole in Research and Development
Chromatographic Techniques for High-Purity Isolation and Quantitative Analysis
Chromatographic methods are central to the purification and analytical assessment of 2-(4-Bromo-3-methoxyphenyl)oxazole, providing the means to separate it from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound due to its high resolution and sensitivity. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. The mobile phase composition, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, can be optimized to achieve efficient separation.
Detection methods in HPLC for this compound can include:
UV-Vis Detection: The oxazole (B20620) ring and the substituted phenyl group contain chromophores that absorb ultraviolet (UV) light, making UV-Vis detection a straightforward and robust method for quantification. The maximum absorption wavelength (λmax) is determined by analyzing the UV spectrum of the pure compound.
Diode Array Detection (DAD): DAD provides full spectral data for each peak, which aids in peak purity assessment and compound identification.
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for highly selective and sensitive detection. The mass-to-charge ratio (m/z) of the molecular ion and its fragments provides definitive identification and quantification, even at trace levels.
A typical HPLC method for a compound like this compound might involve a gradient elution to ensure the separation of compounds with a range of polarities.
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm or MS |
While this compound itself may have limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for its analysis, particularly for assessing the presence of volatile impurities or after derivatization to increase its volatility. In a research context, GC-MS is invaluable for identifying and quantifying byproducts in the synthesis reaction mixture. The electron ionization (EI) mass spectrum would provide a characteristic fragmentation pattern, serving as a fingerprint for the compound's structure.
Electrochemical Methods for Sensitive Detection and Redox Profiling
Electrochemical techniques can offer highly sensitive detection methods for electroactive species. While specific data on this compound is limited, compounds with similar functionalities can undergo oxidation or reduction at an electrode surface. Cyclic voltammetry could be employed to study the redox behavior of this compound, providing insights into its electronic properties and potential for electrochemical detection. Anodic oxidation of the methoxy (B1213986) group or the oxazole ring, or cathodic reduction of the bromo substituent, could form the basis for a quantitative electroanalytical method, such as differential pulse voltammetry or square-wave voltammetry, which are known for their low detection limits.
Advanced Spectrophotometric and Fluorometric Techniques for Quantitative Determination
Beyond its use as an HPLC detector, UV-Vis spectrophotometry can be used for the direct quantification of this compound in solution, provided there are no interfering substances. By establishing a calibration curve based on Beer-Lambert Law, the concentration of the compound in a sample can be determined.
Fluorometric techniques, which measure the fluorescence emitted by a compound upon excitation with light of a specific wavelength, can offer higher sensitivity and selectivity than spectrophotometry. The potential for this compound to fluoresce would depend on its specific molecular structure and rigidity. If it is fluorescent, a method could be developed to quantify it at very low concentrations.
Method Validation and Quality Control in Research Protocols
For the analytical methods developed for this compound to be considered reliable and reproducible, they must undergo a thorough validation process. Key validation parameters include:
Specificity/Selectivity: The ability of the method to distinguish and quantify the analyte in the presence of other components.
Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a defined range.
Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery experiments.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Quality control (QC) in research protocols involves the routine use of validated methods and the analysis of QC samples with known concentrations to ensure the continued reliability of the analytical data.
Table 2: Key Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Acceptance Criterion |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Accuracy (Recovery) | 98-102% |
| Precision (Relative Standard Deviation, RSD) | ≤ 2% |
| Robustness | No significant impact on results from minor parameter changes |
By employing these sophisticated analytical methodologies and adhering to stringent validation and quality control standards, researchers can ensure the generation of high-quality, reliable data in the study of this compound.
Emerging Research Applications and Future Trajectories for 2 4 Bromo 3 Methoxyphenyl Oxazole
Application as a Chemical Probe for Fundamental Biological Research
Substituted oxazoles are increasingly recognized for their utility as chemical probes to investigate fundamental biological processes. The oxazole (B20620) ring system is a key component in a variety of natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. thepharmajournal.comnih.gov For instance, derivatives of 2,4,5-trisubstituted oxazoles have been investigated as inhibitors of aquaporin-4, an important channel in lung cells, highlighting the potential of the oxazole scaffold in modulating specific protein functions. nih.gov
The unique electronic properties conferred by the bromo and methoxy (B1213986) substituents on the phenyl ring of 2-(4-bromo-3-methoxyphenyl)oxazole make it an interesting candidate for development as a selective chemical probe. These functional groups can influence the molecule's binding affinity and selectivity for specific biological targets. The exploration of this compound and its analogues could lead to the discovery of novel probes for studying enzymes, receptors, and other proteins implicated in disease pathways.
Exploration in Materials Science or Optoelectronic Applications
Oxazole derivatives have demonstrated potential in the realm of materials science, particularly in the development of organic semiconductors and non-linear optical materials. thepharmajournal.com The inherent photophysical and photochemical properties of the oxazole ring system make it a suitable building block for creating novel materials with desirable electronic characteristics. thepharmajournal.com
The presence of the bromine atom and the methoxy group in this compound can significantly influence its photophysical properties. The heavy bromine atom can enhance intersystem crossing, potentially leading to applications in phosphorescent organic light-emitting diodes (OLEDs). The methoxy group, an electron-donating group, can modulate the compound's absorption and emission spectra. Further research into the synthesis and characterization of polymers and other materials incorporating this oxazole derivative could unveil new applications in optoelectronics.
Potential in Agrochemical Research and Related Fields
The oxazole scaffold is a known constituent in various agrochemicals, including herbicides, pesticides, and fungicides. thepharmajournal.comderpharmachemica.com The biological activity of these compounds is often dependent on the specific substitution patterns on the oxazole and any attached aromatic rings. For example, certain 1,3,4-oxadiazole (B1194373) derivatives containing a trifluoromethylpyridine moiety have shown promising antibacterial activity against plant pathogens. acs.org
Given the known efficacy of halogenated and methoxy-substituted aromatic compounds in agrochemical applications, this compound represents a lead structure for the development of new plant protection agents. Systematic screening of this compound and its derivatives against a panel of plant pathogens and pests could identify novel and effective agrochemicals. The exploration of its mode of action could also provide insights into new biochemical targets for pesticide and herbicide design.
Integration with High-Throughput Screening and Automated Synthesis Platforms
The discovery and optimization of bioactive molecules are increasingly reliant on high-throughput screening (HTS) and automated synthesis technologies. nih.govnih.govmdpi.com These platforms allow for the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the drug discovery and development process. mdpi.com
The core structure of this compound provides a versatile scaffold that can be readily modified through automated synthesis to generate a diverse library of analogues. By systematically altering the substituents on the phenyl and oxazole rings, researchers can explore the structure-activity relationships (SAR) for a variety of biological targets. Integrating these synthetic efforts with HTS assays would enable the efficient identification of potent and selective modulators of specific biological pathways. nih.govnih.gov
Future Perspectives in Cheminformatics and Predictive Modeling of Novel Oxazole Derivatives
Cheminformatics plays a crucial role in modern drug discovery by enabling the computational prediction of the physicochemical properties, biological activities, and potential toxicity of novel compounds. nih.gov By analyzing the structural features of known active molecules, cheminformatic tools can guide the design of new and improved derivatives. nih.gov
For this compound, cheminformatics can be employed to build predictive models for its various potential applications. By creating a virtual library of related oxazole derivatives and calculating their molecular descriptors, researchers can use machine learning algorithms to predict their biological activity, material properties, or agrochemical potential. This in silico approach can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the experimental validation process. The continued development of more accurate predictive models will be instrumental in unlocking the full potential of novel oxazole derivatives like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
